4-(2-Hydroxyethyl)piperazin-2-one

Description

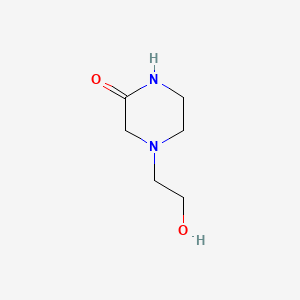

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxyethyl)piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c9-4-3-8-2-1-7-6(10)5-8/h9H,1-5H2,(H,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUICVIJDAOKBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885250 |

Source

|

| Record name | 2-Piperazinone, 4-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23936-04-1 |

Source

|

| Record name | 4-(2-Hydroxyethyl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23936-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperazinone, 4-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023936041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Piperazinone, 4-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Piperazinone, 4-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(2-Hydroxyethyl)piperazin-2-one chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-(2-Hydroxyethyl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Scaffold

This compound is a heterocyclic organic compound featuring a piperazinone core substituted with a hydroxyethyl group at the N4 position. This unique combination of a rigid cyclic amide (a lactam) and a flexible, polar side chain makes it a valuable building block in medicinal chemistry and organic synthesis.[1][2] The piperazine motif is a well-established "privileged structure" in drug discovery, appearing in numerous approved therapeutic agents, particularly those targeting the central nervous system.[3] The presence of the hydroxyethyl group often enhances aqueous solubility and provides a key synthetic handle for further molecular elaboration.[1] This guide offers a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, providing a technical resource for professionals in research and development.

Physicochemical Properties

The physical and chemical properties of this compound determine its behavior in various chemical environments and are critical for its application in synthesis and formulation. Key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 23936-04-1 | [4][5][6] |

| Molecular Formula | C₆H₁₂N₂O₂ | [6] |

| Molecular Weight | 144.17 g/mol | [4][6] |

| Appearance | Off-white to pale yellow solid | - |

| Melting Point | 59.5-60 °C | - |

| Boiling Point | 195-220 °C (at 8 Torr) | - |

| Solubility | Soluble in water; slightly soluble in chloroform and methanol. | [1] |

| pKa (Predicted) | 14.55 ± 0.10 | - |

| XLogP3-AA | -1.3 | [6] |

| Topological Polar Surface Area | 52.6 Ų | [6] |

| Synonyms | 4-(2-hydroxyethyl)-2-piperazinone, N-(2-Hydroxyethyl)piperazin-3-one | [4] |

Molecular Structure and Reactivity

The chemical behavior of this compound is dictated by its three principal functional groups: the tertiary amine, the secondary amide (lactam), and the primary alcohol.

3.1 Tertiary Amine (N4): The exocyclic nitrogen atom is a tertiary amine, making it the most basic and nucleophilic site in the molecule. It is readily protonated in acidic conditions and can participate in alkylation or acylation reactions, although it is sterically more hindered than the primary alcohol.

3.2 Secondary Amide (N1-C2=O): The endocyclic amide, or lactam, is a planar and relatively unreactive group due to the delocalization of the nitrogen lone pair into the carbonyl. The amide N-H proton is weakly acidic and can be deprotonated by a strong base. The carbonyl carbon is electrophilic and susceptible to attack by strong nucleophiles, which could lead to ring-opening.

3.3 Primary Alcohol (-CH₂OH): The terminal hydroxyl group is a primary alcohol. It is a versatile functional group that can undergo a wide range of reactions, including oxidation to an aldehyde or carboxylic acid, esterification with carboxylic acids or acyl chlorides, and etherification (e.g., Williamson ether synthesis). For many synthetic applications, this alcohol is the primary site of derivatization.

The interplay between these groups allows for selective chemical modification, a crucial feature for its use as a scaffold in combinatorial chemistry and drug discovery.

4.2 Exemplary Experimental Protocol (Proposed)

-

Step 1: Synthesis of Ethyl 2-((2-(2-hydroxyethyl)amino)ethyl)amino)acetate. To a stirred solution of N-(2-hydroxyethyl)ethylenediamine (1.0 eq) and potassium carbonate (1.2 eq) in absolute ethanol, ethyl chloroacetate (1.0 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours. The rationale for using potassium carbonate is to act as a mild, heterogeneous base to neutralize the HCl formed during the nucleophilic substitution, preventing protonation of the starting diamine. Ethanol is chosen as a polar protic solvent that readily dissolves the reactants.

-

Step 2: Cyclization to this compound. The solid potassium carbonate is filtered off from the reaction mixture. To the resulting ethanolic solution of the intermediate, a catalytic amount of sodium ethoxide (0.1 eq) is added. The mixture is heated to reflux for 6-12 hours. The basic conditions facilitate the deprotonation of the secondary amine, increasing its nucleophilicity and promoting the intramolecular cyclization (a transamidation reaction) to form the thermodynamically stable six-membered lactam ring, releasing ethanol as a byproduct.

-

Step 3: Isolation and Purification. After cooling, the reaction mixture is concentrated under reduced pressure. The residue is taken up in a suitable solvent like dichloromethane and washed with brine to remove any remaining inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., acetone or ethyl acetate/hexane) to yield pure this compound.

Spectroscopic Profile (Predicted)

While experimental spectra for this specific molecule are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from closely related analogs like N-(2-hydroxyethyl)piperazine. [7][8]

-

¹H NMR: The spectrum is expected to show distinct signals for the different methylene protons. The two protons of the -CH₂OH group would likely appear as a triplet around 3.6-3.8 ppm. The adjacent -CH₂-N protons would also be a triplet around 2.6-2.8 ppm. The four protons on the piperazinone ring would likely present as complex multiplets in the 2.5-3.4 ppm range. A broad singlet for the OH proton and another for the NH proton would also be present, with their chemical shifts being highly dependent on solvent and concentration.

-

¹³C NMR: The carbonyl carbon (C=O) would give a characteristic signal in the downfield region, typically around 165-175 ppm. The carbon of the -CH₂OH group would be expected around 58-62 ppm. The other four aliphatic carbons attached to nitrogen atoms would resonate in the 40-60 ppm range.

-

IR Spectroscopy: The infrared spectrum would be dominated by a strong, sharp absorption band for the amide carbonyl (C=O) stretch around 1650-1680 cm⁻¹. A broad absorption band for the O-H stretch of the alcohol group would be prominent around 3200-3500 cm⁻¹. The N-H stretch of the amide would appear in the same region, often overlapping with the O-H band. C-H stretching vibrations for the methylene groups would be observed just below 3000 cm⁻¹. IR spectra for related compounds like HEPES confirm these characteristic regions. [9][10]* Mass Spectrometry: The nominal mass of the molecular ion [M]⁺ would be 144. Key fragmentation patterns would likely involve the loss of the hydroxyethyl group or cleavage of the piperazinone ring.

Applications in Research and Drug Development

This compound serves as a versatile intermediate for creating more complex molecules. [2]Its utility stems from its bifunctional nature, offering both a nucleophilic handle (the alcohol) for chain extension and a rigid heterocyclic core that can orient substituents in a defined three-dimensional space.

-

Scaffold for CNS Agents: The piperazine/piperazinone core is a common feature in neuroleptic agents. [3]This scaffold can be functionalized at the alcohol and the amide nitrogen to explore structure-activity relationships for new compounds targeting receptors in the central nervous system.

-

Peptidomimetics: The rigid lactam structure can be used as a constrained dipeptide isostere, which is a common strategy in medicinal chemistry to improve the metabolic stability and oral bioavailability of peptide-based drug candidates.

-

Fragment-Based Drug Discovery (FBDD): With its low molecular weight, high polarity (from the OH group), and defined vectoral exits for chemical elaboration, this molecule is an ideal fragment for FBDD screening campaigns to identify starting points for novel drug development programs. [1]

Safety and Handling

No specific, comprehensive toxicology data for this compound is publicly available. Therefore, it should be handled with the standard precautions applied to new or uncharacterized chemical entities. Based on related piperazine derivatives, the following precautions are advised:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. [2] Users must consult a material-specific Safety Data Sheet (SDS) from the supplier before use and perform their own risk assessment for any experimental procedures.

References

-

Org Lett. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. [Link]

-

European Patent Office. (n.d.). Preparation of N-substituted piperazinones - EP 0264261 A2. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. [Link]

-

Thieme. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]

-

ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). 2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate. [Link]

-

NIST WebBook. (n.d.). sodium 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonate. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). [Link]

-

PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. [Link]

-

PubChem. (n.d.). 2-Piperazinone, 4-(2-hydroxyethyl)-. [Link]

-

Cas No 59702-23-7. (n.d.). 1-(2-hydroxyethyl)piperazin-2-one. [Link]

-

ResearchGate. (n.d.). Proposed industrial pathway to piperazine starting from ethylene oxide. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(2-hydroxyethyl)piperazine. [Link]

- Google Patents. (n.d.). WO2017011283A1 - Process for making hydroxyethyl piperazine compounds.

-

MySkinRecipes. (n.d.). This compound. [Link]

-

SpectraBase. (n.d.). 4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid - Optional[13C NMR]. [Link]

-

PubChem. (n.d.). 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid. [Link]

- Google Patents. (n.d.). CN106866583B - A kind of preparation method of two (2- ethoxy) piperazines.

-

NCBI Bookshelf. (n.d.). Ethylene Oxide - Some Industrial Chemicals. [Link]

Sources

- 1. 59702-23-7(1-(2-hydroxyethyl)piperazin-2-one) | Kuujia.com [kuujia.com]

- 2. This compound [myskinrecipes.com]

- 3. N-(2-Hydroxyethyl)piperazine-103-76-4-Used to synthesis triethylene diamine, surfactant, medicine, pesticide, antipsychotic medicine fluphenazine, desulfurization, decarbonization and buffer, etc. - Shaoxing Xingxin New Materials Co., Ltd. [xingxinchem.com]

- 4. This compound | 23936-04-1 [sigmaaldrich.com]

- 5. 23936-04-1 Cas No. | 4-(2-Hydroxyethyl)-piperazin-2-one | Apollo [store.apolloscientific.co.uk]

- 6. 2-Piperazinone, 4-(2-hydroxyethyl)- | C6H12N2O2 | CID 1514166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(2-Hydroxyethyl)piperazine(103-76-4) 1H NMR spectrum [chemicalbook.com]

- 9. 2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate | C8H18N2O4S | CID 23830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sodium 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonate [webbook.nist.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-(2-Hydroxyethyl)piperazin-2-one

Introduction

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is a cornerstone of innovation and regulatory compliance. Among the vast array of heterocyclic compounds, piperazine derivatives hold a significant position due to their prevalence in a multitude of therapeutic agents. This guide provides an in-depth technical exploration of the methodologies employed in the structural elucidation of a specific piperazine derivative, 4-(2-Hydroxyethyl)piperazin-2-one. This compound, with the chemical formula C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol , serves as a valuable intermediate in organic synthesis and a building block for more complex molecules.[1][2][3] Its structure, featuring a piperazin-2-one core substituted with a hydroxyethyl group, presents a unique set of analytical challenges and points of interest.[1]

This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a cohesive narrative that explains the rationale behind the selection of analytical techniques and the interpretation of the resulting data. We will delve into the synergistic application of spectroscopic and chromatographic methods to build a comprehensive and unambiguous structural portrait of this compound.

Physicochemical Properties and Initial Assessment

Before embarking on sophisticated spectroscopic analysis, a fundamental understanding of the compound's physical and chemical properties is essential. This compound typically presents as a white to off-white solid.[1] Its solubility in water and various organic solvents is a key characteristic, influenced by the polar hydroxyethyl group.[1] This information is critical for sample preparation across different analytical platforms.

| Property | Value | Source |

| CAS Number | 23936-04-1 | [1][4][5] |

| Molecular Formula | C₆H₁₂N₂O₂ | [1][2][3] |

| Molecular Weight | 144.17 g/mol | [2][3] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water and various organic solvents | [1] |

The Analytical Workflow: A Multi-faceted Approach

Sources

- 1. CAS 23936-04-1: 4-(2-Hydroxyethyl)-2-piperazinone [cymitquimica.com]

- 2. 2-Piperazinone, 4-(2-hydroxyethyl)- | C6H12N2O2 | CID 1514166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(2-HYDROXYETHYL)-PIPERAZIN-2-ONE CAS#: 23936-04-1 [m.chemicalbook.com]

- 4. This compound | 23936-04-1 [sigmaaldrich.com]

- 5. 4-(2-HYDROXYETHYL)-PIPERAZIN-2-ONE | 23936-04-1 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-(2-Hydroxyethyl)piperazin-2-one

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis for 4-(2-Hydroxyethyl)piperazin-2-one, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathway, including the underlying reaction mechanisms, step-by-step experimental protocols, and critical process considerations. The synthesis proceeds via the initial formation of the piperazin-2-one core, followed by a selective N-alkylation to introduce the hydroxyethyl moiety. Each step has been detailed with expert rationale for the selection of reagents and conditions to ensure reproducibility and high yield.

Introduction and Strategic Overview

This compound (CAS No. 23936-04-1) is a bifunctional molecule incorporating a lactam, a tertiary amine, and a primary alcohol.[2] This unique combination of functional groups makes it an attractive scaffold for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The piperazinone core is a recognized "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[3]

The synthetic strategy outlined in this guide is a two-stage process designed for clarity, efficiency, and scalability.

-

Stage 1: Synthesis of Piperazin-2-one. The core heterocyclic ring is constructed via the condensation and cyclization of ethylenediamine with an α-halo acetylating agent.

-

Stage 2: N-Hydroxyethylation. Selective alkylation at the N4 position of the piperazin-2-one ring with a suitable C2 synthon introduces the desired 2-hydroxyethyl side chain.

This approach allows for the isolation and purification of the key intermediate, ensuring a high-quality final product.

Synthesis of the Piperazin-2-one Core (Stage 1)

The foundational step is the construction of the piperazin-2-one ring. A reliable method involves the reaction of ethylenediamine with ethyl chloroacetate.

Reaction Scheme 1: Formation of Piperazin-2-one

Mechanistic Rationale

This transformation is a classic example of a bimolecular nucleophilic substitution followed by an intramolecular cyclization (lactamization).

-

Initial Acylation: One of the primary amine groups of ethylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroacetate. This results in the displacement of the ethoxy group and formation of an N-(2-aminoethyl)-2-chloroacetamide intermediate.

-

Intramolecular Cyclization: The second, unreacted primary amine group of the intermediate then acts as an intramolecular nucleophile. It attacks the carbon atom bearing the chlorine, displacing the chloride ion in an SN2 reaction. This ring-closing step forms the stable six-membered piperazin-2-one ring.

Detailed Experimental Protocol: Synthesis of Piperazin-2-one

The following protocol is adapted from established methods for lactam formation.[4]

-

Vessel Preparation: To a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylenediamine (e.g., 36.9 g, 0.61 mol) and a suitable high-boiling solvent such as 1,4-dioxane (1.5 L).

-

Reagent Addition: While stirring the solution, add ethyl chloroacetate (e.g., 39.2 g, 0.32 mol) dropwise or in small portions. Causality Note: A slight excess of ethylenediamine is used to favor the initial acylation and minimize potential dimerization of ethyl chloroacetate. The slow addition helps to control the initial exotherm.

-

Reaction: The mixture is heated to reflux (approx. 101 °C for 1,4-dioxane) and maintained for 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation:

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting residue is dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine to remove unreacted ethylenediamine and salts.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield pure piperazin-2-one.[4]

Synthesis of this compound (Stage 2)

With the piperazin-2-one core in hand, the final step is the selective N-alkylation at the more nucleophilic N4 position. The N1 nitrogen is part of an amide (lactam) and is significantly less nucleophilic.

Reaction Scheme 2: N-Hydroxyethylation of Piperazin-2-one

Mechanistic Rationale and Reagent Selection

This reaction is a standard nucleophilic substitution (SN2). The secondary amine (N4) of piperazin-2-one attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group.

-

Alkylating Agent: 2-Chloroethanol is an ideal reagent. It is bifunctional, providing the ethyl linker and the terminal hydroxyl group in a single step. It is also more manageable than ethylene oxide, which is a toxic gas requiring specialized handling equipment.[5]

-

Base: A non-nucleophilic base is required to neutralize the HCl generated during the reaction. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, effective, and easily removed by filtration.[6] It deprotonates the piperazinone nitrogen, increasing its nucleophilicity.

-

Solvent: A polar aprotic solvent such as Acetonitrile (MeCN) or Dimethylformamide (DMF) is preferred. These solvents effectively dissolve the reactants and facilitate the SN2 mechanism without interfering with the reaction.[6]

Detailed Experimental Protocol: Synthesis of this compound

-

Vessel Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperazin-2-one (1.0 eq.).

-

Solvent and Base Addition: Add anhydrous acetonitrile (approx. 10-20 mL per gram of piperazin-2-one) followed by anhydrous potassium carbonate (2.5 - 3.0 eq.).

-

Stirring: Stir the resulting suspension vigorously at room temperature for 30 minutes to ensure the piperazin-2-one is adequately deprotonated.

-

Reagent Addition: Slowly add 2-chloroethanol (1.1 - 1.2 eq.) to the reaction mixture dropwise.

-

Reaction: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Isolation:

-

Cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl).

-

Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude residue can be purified by vacuum distillation or column chromatography on silica gel to afford the final product, this compound, as a solid.[7]

Process Summary and Data

The following table summarizes the key parameters for the proposed two-stage synthesis.

| Parameter | Stage 1: Piperazin-2-one Synthesis | Stage 2: N-Hydroxyethylation |

| Key Reactants | Ethylenediamine, Ethyl Chloroacetate | Piperazin-2-one, 2-Chloroethanol |

| Solvent | 1,4-Dioxane | Acetonitrile (MeCN) or DMF |

| Base | - (Excess Ethylenediamine acts as base) | Potassium Carbonate (K₂CO₃) |

| Temperature | Reflux (~101 °C) | Reflux (~82 °C) |

| Typical Reaction Time | 8 - 12 hours | 12 - 24 hours |

| Purification Method | Column Chromatography / Recrystallization | Column Chromatography / Distillation |

Visualization of Synthetic Workflow

The overall process can be visualized as a linear workflow from starting materials to the final purified product.

Safety and Handling

-

Ethylenediamine: Corrosive and a respiratory sensitizer. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ethyl Chloroacetate: Toxic and a lachrymator. Must be handled in a fume hood.

-

2-Chloroethanol: Highly toxic and readily absorbed through the skin. Strict handling precautions, including the use of impermeable gloves and full PPE, are mandatory.

-

Solvents: Organic solvents like dioxane and acetonitrile are flammable. Ensure all heating is performed using heating mantles or oil baths and that no ignition sources are present.

All procedures should be carried out by trained personnel in a controlled laboratory environment with adherence to all institutional safety guidelines.

Conclusion

This guide presents a logical and well-substantiated two-step pathway for the synthesis of this compound. By first preparing the piperazin-2-one core and subsequently performing a selective N-alkylation, this methodology provides a reliable route to a high-purity product. The detailed protocols and mechanistic rationale serve as a valuable resource for chemists engaged in pharmaceutical research and process development, enabling the efficient production of this versatile chemical intermediate.

References

-

Stoltz, B. M., et al. (2016). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 55(34), 9974–9978. Available at: [Link]

- Google Patents. (n.d.). HU227192B1 - Process for the preparation of 2-[2-(1-piperazinyl)-ethoxy]-ethanol.

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

- Google Patents. (n.d.). WO2017011283A1 - Process for making hydroxyethyl piperazine compounds.

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(16), 4949. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(2-hydroxyethyl)piperazine. Available at: [Link]

-

MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1438. Available at: [Link]

-

PubChem. (n.d.). 2-Piperazinone, 4-(2-hydroxyethyl)-. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). US5041444A - 1-\3-Halo-2-pyridinyl\piperazines, processes for their preparation and pharmaceutical composition containing them.

-

MDPI. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Antibiotics, 10(11), 1332. Available at: [Link]

-

ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

-

ResearchGate. (2016). Catalyst and amination process for the synthesis of piperazine from ethylene glycol. Journal of Chemical Reaction Engineering and Technology. Available at: [Link]

-

NIH. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4027–4045. Available at: [Link]

-

University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2-Piperazinone, 4-(2-hydroxyethyl)- | C6H12N2O2 | CID 1514166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

4-(2-Hydroxyethyl)piperazin-2-one CAS 23936-04-1 properties

An In-Depth Technical Guide to 4-(2-Hydroxyethyl)piperazin-2-one (CAS 23936-04-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of this compound, CAS 23936-04-1, a versatile heterocyclic building block. With a molecular formula of C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol , this compound features a piperazinone core functionalized with a hydroxyethyl group.[1][2] This unique structure, possessing a secondary amide, a tertiary amine, and a primary alcohol, makes it a valuable intermediate in organic synthesis. It is particularly relevant in medicinal chemistry for the development of novel pharmaceutical agents and in the preparation of functional polymers.[3][4] This document details its physicochemical properties, outlines a robust synthetic pathway with a detailed experimental protocol, discusses its applications, and provides essential safety and handling guidelines.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white solid at room temperature.[5] The presence of both hydrogen bond donors (the N-H of the amide and the O-H of the alcohol) and acceptors (the two oxygen atoms and the tertiary nitrogen) contributes to its polarity and solubility in water and various organic solvents.[1][5][6]

Nomenclature and Identifiers

-

Systematic IUPAC Name : this compound[6]

-

Common Synonyms : 4-(2-hydroxyethyl)-2-piperazinone, N-(2-Hydroxyethyl)piperazin-3-one[5]

-

InChI Key : DPUICVIJDAOKBK-UHFFFAOYSA-N[3]

-

SMILES : C1CN(CC(=O)N1)CCO[6]

Tabulated Physicochemical Data

The following table summarizes key experimental and computed properties, providing researchers with essential data for experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 144.17 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 59.5-60 °C | [2] |

| Boiling Point | 195-220 °C (at 8 Torr)374.8 °C (at 760 mmHg) | [1][2] |

| Density (Predicted) | 1.152 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in water.[5] Slightly soluble in Chloroform, Methanol. | [5] |

| LogP (Predicted) | -1.3 | [6] |

| Topological Polar Surface Area | 52.6 Ų | [6] |

| Hydrogen Bond Donors | 2 | [1][6] |

| Hydrogen Bond Acceptors | 3 | [1][6] |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Synthesis and Characterization

While multiple synthetic routes can be conceptualized, a highly plausible and efficient method for preparing this compound involves a two-step process starting from N-(2-hydroxyethyl)ethylenediamine. This approach is predicated on the common strategy for synthesizing piperazinone rings.

Proposed Synthetic Pathway

The synthesis proceeds via N-acylation followed by an intramolecular cyclization.

-

N-Acylation : N-(2-hydroxyethyl)ethylenediamine is reacted with chloroacetyl chloride. The more nucleophilic primary amine of the diamine selectively attacks the acyl chloride. A non-nucleophilic base is used to scavenge the HCl byproduct.

-

Intramolecular Cyclization : The resulting chloroacetamide intermediate undergoes a base-mediated intramolecular nucleophilic substitution. The secondary amine attacks the carbon bearing the chlorine atom, displacing the chloride and forming the six-membered piperazinone ring.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system. Successful isolation of the intermediate and its conversion to the final product with confirmatory spectral data validates the procedure.

Objective: To synthesize this compound.

Materials:

-

N-(2-hydroxyethyl)ethylenediamine

-

Chloroacetyl chloride

-

Triethylamine (Et₃N), anhydrous

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator

Procedure:

Step 1: Synthesis of 2-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)acetamide (Intermediate)

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Dissolve N-(2-hydroxyethyl)ethylenediamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous acetone under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous acetone dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C. Causality Note: Slow, cold addition is critical to control the exothermic reaction and prevent side reactions like di-acylation.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC (Thin Layer Chromatography).

-

Upon completion, filter the mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

-

Redissolve the crude residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

-

In a round-bottom flask, dissolve the crude intermediate from Step 1 in anhydrous DMF.

-

Add anhydrous potassium carbonate (2.0 eq). Causality Note: K₂CO₃ acts as the base to deprotonate the secondary amine, facilitating the intramolecular nucleophilic attack to form the ring.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the reaction by TLC for the disappearance of the intermediate.

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Remove the DMF solvent under high vacuum.

-

Purify the resulting crude oil/solid by column chromatography on silica gel (using a gradient of Dichloromethane/Methanol) or by recrystallization from a suitable solvent (e.g., acetone) to afford the pure product.

Protocol: Purity and Structural Characterization

Objective: To confirm the identity and purity of the synthesized this compound.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a ~5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Expected signals would include triplets for the -CH₂-CH₂-OH group, and singlets or multiplets for the three distinct methylene groups within the piperazinone ring. The NH proton of the amide may appear as a broad singlet.

-

¹³C NMR: A typical spectrum would show six distinct carbon signals: one carbonyl carbon (~170 ppm), and five aliphatic carbons corresponding to the five CH₂ groups in the structure.

-

-

Infrared (IR) Spectroscopy:

-

Acquire a spectrum using KBr pellet or ATR. Key expected peaks include a broad O-H stretch (~3400 cm⁻¹), an N-H stretch (~3200 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and a strong C=O amide stretch (~1650 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Use ESI+ mode. The expected molecular ion peak [M+H]⁺ would be at m/z 145.09.

-

Applications in Research and Development

The utility of this compound stems from its trifunctional nature, presenting multiple reaction sites for building more complex molecules.

-

Pharmaceutical Intermediate: It serves as a valuable scaffold in medicinal chemistry. The piperazine moiety is a well-known "privileged scaffold" that often imparts favorable pharmacokinetic properties like improved aqueous solubility and oral bioavailability.[7] The compound is a building block for potential neurological and antimicrobial agents.[3]

-

Scaffold for Derivatization:

-

The secondary amide (N1) can be alkylated or acylated after deprotonation.

-

The tertiary amine (N4) is nucleophilic and can be involved in forming quaternary ammonium salts.

-

The primary hydroxyl group can be easily converted into other functional groups (e.g., halides, esters, ethers) or used as a point of attachment to polymers or other scaffolds.

-

-

Polymer Chemistry: The hydroxyethyl group allows it to be used as a monomer or functionalizing agent in the preparation of water-soluble polymers.[3]

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards. Information is derived from available Safety Data Sheets (SDS).

Hazard Identification

-

GHS Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.

Recommended Handling and Storage Protocol

Caption: Logical workflow for safe handling and storage of the compound.

-

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.

-

-

First Aid Measures:

-

Inhalation: Move person to fresh air.

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Wash out mouth with water. Consult a physician.

-

-

Storage: Keep container tightly closed and store in a dry, cool (2-8°C), and well-ventilated place.

Conclusion

This compound is a strategically important chemical intermediate with significant potential, particularly in drug discovery and materials science. Its well-defined physicochemical properties and versatile functional groups allow for predictable reactivity and incorporation into larger, more complex molecular architectures. By following robust synthetic and safety protocols as outlined in this guide, researchers can effectively and safely leverage this compound to advance their scientific objectives.

References

-

This compound. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]

-

2-Piperazinone, 4-(2-hydroxyethyl)-. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

Sources

- 1. HU227192B1 - Process for the preparation of 2-[2-(1-piperazinyl)-ethoxy]-ethanol - Google Patents [patents.google.com]

- 2. US5455352A - Preparation of N-(2-hydroxyethyl)-piperazine - Google Patents [patents.google.com]

- 3. This compound [myskinrecipes.com]

- 4. CAS 23936-04-1: 4-(2-Hydroxyethyl)-2-piperazinone [cymitquimica.com]

- 5. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine - Google Patents [patents.google.com]

- 6. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

physical and chemical properties of 4-(2-Hydroxyethyl)piperazin-2-one

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(2-Hydroxyethyl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a piperazinone core functionalized with a hydroxyethyl group. This unique combination of a cyclic amide (lactam), a secondary amine, and a primary alcohol makes it a versatile building block in medicinal chemistry and organic synthesis. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to impart desirable physicochemical properties such as aqueous solubility and to serve as a scaffold for interacting with biological targets.[1][2][3] This guide provides a comprehensive overview of the core , offering insights into its behavior, characterization, and potential applications.

Part 1: Core Molecular Identity and Structure

A precise understanding of a molecule's identity is the foundation of all further research. This section details the fundamental identifiers and structural characteristics of this compound.

Nomenclature and Chemical Identifiers

-

IUPAC Name: this compound[4]

-

Synonyms: 4-(2-hydroxyethyl)-2-piperazinone, 2-Piperazinone, 4-(2-hydroxyethyl)-[6][9]

Molecular Weight and Composition

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical techniques such as mass spectrometry.

Structural Representation

The arrangement of atoms and functional groups dictates the molecule's reactivity and steric profile.

Caption: 2D Structure of this compound

Part 2: Physicochemical Properties

The physical properties of a compound determine its handling, storage, and appropriate solvent systems for reactions and analysis.

Physical State and Appearance

This compound is typically supplied as a solid.

Quantitative Physical Data

The following table summarizes key quantitative physical properties. These values are crucial for predicting the compound's behavior under various experimental conditions.

| Property | Value | Source(s) |

| Melting Point | 59.5-60 °C | [5][6] |

| Boiling Point | 195-220 °C (at 8 Torr) | [5][6] |

| Density (Predicted) | 1.152 ± 0.06 g/cm³ | [5][6] |

| pKa (Predicted) | 14.55 ± 0.10 | [5] |

| XLogP3-AA (Predicted) | -1.3 | [4] |

Note on pKa: The predicted pKa likely refers to the hydroxyl proton. The secondary amine in the piperazine ring would have a distinct, lower pKa, making it basic under physiological conditions. For comparison, the pKa of the conjugate acid of 1-(2-hydroxyethyl)piperazine has been experimentally determined.[11]

Solubility Profile

Solubility is a critical factor for formulation, reaction setup, and purification.

The presence of the hydroxyl group and the polar lactam and amine functionalities contribute to its solubility in polar solvents like water.[9]

Part 3: Chemical Reactivity and Stability

The chemical behavior of this compound is governed by its three primary functional groups: a secondary amine, a lactam (cyclic amide), and a primary alcohol.

Reactivity of Functional Groups

-

Secondary Amine: The nitrogen at position 1 is nucleophilic and basic. It can participate in reactions such as alkylation, acylation, and arylation, allowing for the introduction of diverse substituents.

-

Primary Alcohol: The terminal hydroxyl group is a versatile handle for further chemical modification.[9] It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution reactions.

-

Lactam: The amide bond within the piperazinone ring is generally stable but can be hydrolyzed under strong acidic or basic conditions, particularly at elevated temperatures.

This multi-functionality makes the molecule an attractive intermediate for building more complex molecular architectures.[9][12]

Stability and Degradation

Under standard laboratory conditions, this compound is a stable compound. However, like other amine-containing molecules, it is susceptible to degradation under harsh conditions.

-

Thermal Degradation: Piperazine and its derivatives can undergo thermal degradation at elevated temperatures (e.g., above 135-175°C for piperazine itself), which may involve ring-opening or substitution reactions.[13]

-

Oxidative Degradation: The presence of oxygen, especially in the presence of metal catalysts like copper, can accelerate the degradation of piperazine-based compounds.[13] Ethylenediamines, which share structural similarities, are known to degrade into piperazinones, highlighting the stability of this core structure.[14]

For long-term storage, it is recommended to keep the compound in a dry, cool, and well-ventilated place.[5][15]

Part 4: Experimental Characterization

The definitive characterization of a chemical compound relies on a systematic workflow of analytical techniques.

General Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of a novel or synthesized compound like this compound.

Caption: Experimental workflow for compound characterization.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a highly accurate method for determining the melting point and purity of a crystalline solid.

Causality: This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The sharp endothermic peak corresponding to the phase transition from solid to liquid provides a precise melting point.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.

-

Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an empty, crimped pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature well above the melting point (e.g., 100°C).

-

Use an inert nitrogen purge gas to prevent oxidative degradation.

-

-

Data Analysis: Identify the onset temperature of the endothermic melting peak on the resulting thermogram. This value is recorded as the melting point.

Protocol: Aqueous Solubility Assessment

This protocol provides a standardized method for determining the solubility of a compound in an aqueous buffer.

Causality: The equilibrium solubility is determined by adding excess solid to a solvent and allowing it to reach equilibrium. Quantifying the concentration of the dissolved compound in the supernatant provides the solubility value.

Methodology:

-

Buffer Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4).

-

Sample Addition: Add an excess amount of solid this compound to a known volume of the buffer in a glass vial. The presence of undissolved solid is essential.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Sampling and Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with the buffer solution as needed and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility in units such as mg/mL or mM.

Part 5: Applications in Research and Development

The structural motifs within this compound make it a valuable tool for drug discovery and other industrial applications.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in drugs across various therapeutic areas, including oncology, psychiatry, and infectious diseases.[1][2] this compound serves as a key intermediate, providing a pre-built heterocyclic core that can be elaborated into more complex target molecules.[9][12] Its dual functionality allows for sequential or orthogonal chemical modifications, facilitating the construction of diverse chemical libraries for screening and lead optimization.[16]

Role as a Chemical Building Block

Beyond pharmaceuticals, its structure is useful in materials science. For example, related hydroxyethyl-functionalized piperazines are used as precursors for surfactants and as catalysts in the production of polyurethanes.[16] The combination of the amine and alcohol groups allows it to be incorporated into polymer backbones or used to modify polymer properties.

Part 6: Safety and Handling

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[15][17][18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][15] The recommended storage temperature is often cited as room temperature or refrigerated (2-8°C).[5][6]

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.

References

-

2-Piperazinone, 4-(2-hydroxyethyl)- - Substance Details - SRS | US EPA. [Link]

-

4-(2-Hydroxyethyl)-piperazin-2-one - CAS 23936-04-1 - 5G - Tyger Scientific. [Link]

-

2-Piperazinone, 4-(2-hydroxyethyl)- | C6H12N2O2 | CID 1514166 - PubChem. [Link]

-

4-(2-Hydroxyethyl)-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]

-

Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid - Carl ROTH. [Link]

-

1-(2-Hydroxyethyl)piperazin-2-one | C6H12N2O2 | CID 13243866 - PubChem. [Link]

-

Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid - Carl ROTH. [Link]

-

This compound - MySkinRecipes. [Link]

-

4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | C8H18N2O4S | CID 23831 - PubChem. [Link]

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. [Link]

-

Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture - University of Texas at Austin. [Link]

-

sodium 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonate - NIST WebBook. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. [Link]

-

Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed. [Link]

-

The Chemical Significance of 1-(2-Hydroxyethyl)piperazine: Synthesis and Industrial Applications - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Hydroxyethylpiperazine - Shanghai Yearn Chemical Science-Tech Co., Ltd. [Link]

-

Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture - ACS Publications. [Link]

-

Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Piperazinone, 4-(2-hydroxyethyl)- | C6H12N2O2 | CID 1514166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(2-HYDROXYETHYL)-PIPERAZIN-2-ONE CAS#: 23936-04-1 [m.chemicalbook.com]

- 6. 23936-04-1 CAS MSDS (4-(2-HYDROXYETHYL)-PIPERAZIN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 23936-04-1 Cas No. | 4-(2-Hydroxyethyl)-piperazin-2-one | Apollo [store.apolloscientific.co.uk]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. CAS 23936-04-1: 4-(2-Hydroxyethyl)-2-piperazinone [cymitquimica.com]

- 10. tygersci.com [tygersci.com]

- 11. uregina.ca [uregina.ca]

- 12. This compound [myskinrecipes.com]

- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. fishersci.com [fishersci.com]

- 16. nbinno.com [nbinno.com]

- 17. fishersci.com [fishersci.com]

- 18. carlroth.com [carlroth.com]

An In-depth Technical Guide to 4-(2-Hydroxyethyl)piperazin-2-one: A Key Intermediate in Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the molecular properties, synthesis, analysis, and applications of 4-(2-Hydroxyethyl)piperazin-2-one. This heterocyclic compound, distinguished by its piperazinone core functionalized with a hydroxyethyl group, is a versatile building block in medicinal chemistry, offering a unique combination of structural features for crafting complex pharmaceutical agents.

Core Molecular Attributes and Physicochemical Properties

This compound is a distinct chemical entity whose utility is grounded in its fundamental molecular structure and resulting properties. A clear understanding of these attributes is paramount for its effective application in synthetic chemistry.

The molecule incorporates a six-membered piperazinone ring, an amide functional group, a secondary amine, and a primary alcohol. This arrangement provides multiple reactive sites, polarity, and hydrogen bonding capabilities, which are crucial for its role as a synthetic intermediate and for influencing the pharmacokinetic properties of the final active pharmaceutical ingredients (APIs).

Table 1: Key Molecular and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂N₂O₂ | [1][2][3][4] |

| Molecular Weight | 144.17 g/mol | [1][2][4] |

| CAS Number | 23936-04-1 | [1][3][4][5] |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-(2-hydroxyethyl)-2-piperazinone, N-(2-Hydroxyethyl)piperazin-3-one | [3] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in water and various organic solvents | [3] |

The presence of both hydrogen bond donors (the hydroxyl group and the amide N-H) and acceptors (the carbonyl oxygen, the hydroxyl oxygen, and the tertiary amine nitrogen) makes this molecule relatively polar. This polarity influences its solubility and its potential to interact with biological targets.

Strategic Synthesis Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical and field-proven approach involves a two-step sequence: N-acylation followed by intramolecular cyclization. This pathway is selected for its reliability and the common availability of the starting materials.

Causality of Experimental Design: The chosen synthetic route leverages the differential reactivity of the amine groups on the starting material, N-(2-hydroxyethyl)ethylenediamine. The primary amine is more sterically accessible and generally more nucleophilic than the secondary amine, allowing for a selective initial reaction with chloroacetyl chloride. The subsequent intramolecular cyclization is facilitated by a base, which deprotonates the remaining secondary amine, turning it into a potent nucleophile that attacks the electrophilic carbon bearing the chlorine atom, forming the stable six-membered ring.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

Materials:

-

N-(2-hydroxyethyl)ethylenediamine

-

Triethylamine (Et₃N)

-

Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

Step 1: Synthesis of N-(2-Chloroacetyl)-N'-(2-hydroxyethyl)ethylenediamine

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve N-(2-hydroxyethyl)ethylenediamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous acetone under a nitrogen atmosphere.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous acetone dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The triethylamine acts as a base to neutralize the HCl byproduct generated during the acylation.[6]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure to yield the crude intermediate.

Step 2: Intramolecular Cyclization to form this compound

-

Dissolve the crude intermediate from Step 1 in DMF.

-

Add potassium carbonate (2.0 eq) to the solution. K₂CO₃ serves as the base to facilitate the ring-closing nucleophilic substitution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

-

Monitor the formation of the product by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the DMF under reduced pressure (high vacuum).

-

Purify the resulting residue by column chromatography on silica gel (using a gradient of methanol in dichloromethane or ethyl acetate) to afford this compound as a solid.

Application in Drug Development: A Scaffold for Kinase Inhibitors

The piperazine and piperazinone moieties are privileged structures in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and provide key binding interactions. This compound serves as a valuable building block for introducing a hydrophilic and structurally important side chain.

A prominent example highlighting the utility of the related 4-(2-hydroxyethyl)piperazine core is in the development of Dasatinib (BMS-354825) , a potent oral dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).

In the structure of Dasatinib, the 4-(2-hydroxyethyl)piperazine moiety is crucial. The hydroxyethyl group enhances aqueous solubility, a critical factor for oral bioavailability. Furthermore, the piperazine ring acts as a linker, correctly positioning the pharmacophore to interact with the kinase's active site. The nitrogen atoms can be protonated at physiological pH, contributing to favorable interactions and overall pharmacokinetic profile. While Dasatinib itself contains a piperazine ring rather than a piperazin-2-one, the synthetic utility and property-modulating principles of the hydroxyethylpiperazine scaffold are directly transferable and demonstrate its high value in the design of sophisticated therapeutic agents.[2][9][10][11]

Caption: Role of the scaffold in drug design.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of this compound is critical. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization. The methods described are based on established analytical procedures for related heterocyclic compounds.[12]

Table 2: Standard Analytical Methods

| Technique | Purpose | Expected Results / Parameters |

| ¹H NMR | Structural Elucidation | Protons on the ethyl group, distinct signals for the piperazinone ring protons. Chemical shifts and coupling constants confirm the connectivity. |

| ¹³C NMR | Structural Confirmation | Signals corresponding to the carbonyl carbon (~170 ppm), carbons of the hydroxyethyl group, and the four distinct carbons of the piperazinone ring. |

| LC-MS | Purity Assessment & Mass Verification | A primary peak corresponding to the [M+H]⁺ ion (m/z 145.09). Purity is determined by the peak area percentage. |

| HPLC | Quantitative Purity Analysis | A reverse-phase HPLC method using a C18 column with a mobile phase of water and acetonitrile (containing a modifier like formic acid for MS compatibility) allows for accurate purity determination.[13] |

| FT-IR | Functional Group Identification | Characteristic absorption bands for O-H stretch (~3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=O stretch (amide, ~1650 cm⁻¹), and C-N stretch. |

Self-Validating Protocol: HPLC Purity Analysis

Rationale: A gradient reverse-phase HPLC method is chosen for its ability to separate the polar parent compound from less polar synthetic intermediates and impurities. UV detection is suitable due to the presence of the amide chromophore.

Instrumentation & Conditions:

-

HPLC System: Shimadzu LC-10AS or equivalent with UV-vis detector.

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, linear gradient to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (50:50 A:B) to a concentration of ~1 mg/mL.

This method is self-validating through the inclusion of system suitability tests (e.g., peak symmetry, theoretical plates) and the use of a reference standard for retention time and peak area comparison.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not publicly available, safe handling practices can be inferred from data on structurally related compounds such as N-(2-Hydroxyethyl)piperazine and HEPES buffer.[14][15][16] All laboratory work must be preceded by a thorough risk assessment.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[15][16]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.[16][17]

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

This compound . MySkinRecipes. [Link]

-

Lombardo, L. J., et al. Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Anti-Tumor Activity in Preclinical Assays . Journal of Medicinal Chemistry. Supporting Information. [Link]

-

Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid . Carl ROTH. [Link]

-

Safety Data Sheet: HEPES ≥99,5 %, BioScience-Grade . Carl ROTH. [Link]

-

Reaction conditions and reagents: (a) chloroacetyl chloride 2, Et3N, acetone, r.t., overnight . ResearchGate. [Link]

-

Safety Data Sheet: 4-(2-Hydroxyethyl)piperazine-1-carboxamide . Angene Chemical. [Link]

-

N-(2-Hydroxyethyl)piperazine Uses . LookChem. [Link]

-

Singh, R., et al. A facile amidation of chloroacetyl chloride using DBU . International Journal of ChemTech Research. [Link]

-

Separation of 1-(2-(2-Hydroxyethoxy)ethyl)piperazine on Newcrom R1 HPLC column . SIELC Technologies. [Link]

-

2-Piperazinone, 4-(2-hydroxyethyl)- . PubChem, National Center for Biotechnology Information. [Link]

-

N-(2-Hydroxyethyl) Piperazine Applications . Mallak Specialties Pvt Ltd. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . United Nations Office on Drugs and Crime (UNODC). [Link]

Sources

- 1. This compound | 23936-04-1 [sigmaaldrich.com]

- 2. This compound [myskinrecipes.com]

- 3. CAS 23936-04-1: 4-(2-Hydroxyethyl)-2-piperazinone [cymitquimica.com]

- 4. 2-Piperazinone, 4-(2-hydroxyethyl)- | C6H12N2O2 | CID 1514166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 23936-04-1 Cas No. | 4-(2-Hydroxyethyl)-piperazin-2-one | Apollo [store.apolloscientific.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. sphinxsai.com [sphinxsai.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lookchem.com [lookchem.com]

- 10. N-(2-Hydroxyethyl)piperazine-103-76-4-Used to synthesis triethylene diamine, surfactant, medicine, pesticide, antipsychotic medicine fluphenazine, desulfurization, decarbonization and buffer, etc. - Shaoxing Xingxin New Materials Co., Ltd. [xingxinchem.com]

- 11. N-(2-Hydroxyethyl) Piperazine, C6H14N2O, 103-76-4, 2-Piperazinoethanol, 1 (2 Hydroxyethyl) Piperazine [mallakchemicals.com]

- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 13. Separation of 1-(2-(2-Hydroxyethoxy)ethyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. carlroth.com [carlroth.com]

- 16. fishersci.com [fishersci.com]

- 17. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to 4-(2-Hydroxyethyl)piperazin-2-one: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive overview of 4-(2-Hydroxyethyl)piperazin-2-one, a versatile heterocyclic building block with significant applications in pharmaceutical research and development. We will delve into its chemical identity, synthesis, analytical characterization, and its pivotal role as an intermediate in the creation of novel therapeutics, particularly those targeting the central nervous system.

Introduction: The Significance of the Piperazin-2-one Scaffold

The piperazine moiety is a recurring motif in a multitude of clinically successful drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and bioavailability.[1] The derivatization of the piperazine ring allows for the fine-tuning of a molecule's biological activity. The piperazin-2-one scaffold, a lactam derivative of piperazine, offers a unique combination of a secondary amine, a lactam function, and a modifiable side chain, making it a valuable starting point for the synthesis of complex molecular architectures. This compound, in particular, incorporates a reactive hydroxyl group, further expanding its synthetic utility. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including analogues of antipsychotic drugs like aripiprazole.[2][3]

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for its proper handling and storage.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 23936-04-1 | N/A |

| Molecular Formula | C₆H₁₂N₂O₂ | N/A |

| Molecular Weight | 144.17 g/mol | N/A |

| Appearance | White to off-white solid | |

| Melting Point | 59.5-60 °C | N/A |

| Boiling Point | 195-220 °C (at 8 Torr) | N/A |

| Solubility | Soluble in water and various organic solvents |

Synthesis of this compound: A Proposed Pathway

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a plausible and efficient laboratory-scale synthesis can be designed based on established organic chemistry principles. The following proposed pathway involves a two-step process starting from readily available precursors.

Synthesis Workflow

Sources

A Methodological Guide to Characterizing the Aqueous Solubility Profile of 4-(2-Hydroxyethyl)piperazin-2-one

Abstract

A comprehensive understanding of a compound's aqueous solubility is a non-negotiable prerequisite for its successful application in research and development, particularly in the pharmaceutical and life sciences sectors. Poor solubility can impede biological assays, complicate formulation, and ultimately lead to the failure of promising candidates. This technical guide presents a structured, multi-faceted approach to thoroughly characterizing the aqueous solubility profile of 4-(2-Hydroxyethyl)piperazin-2-one (henceforth HEP-2-one). We detail the underlying principles and provide field-proven, step-by-step protocols for determining its kinetic and thermodynamic solubility, with a crucial focus on establishing a definitive pH-solubility profile. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary framework to generate robust and reliable solubility data, ensuring data integrity and informed decision-making throughout the development lifecycle.

Introduction: The Critical Role of Solubility

This compound (CAS: 23936-04-1) is a heterocyclic compound featuring a piperazinone core functionalized with a hydroxyethyl group.[1] Its structure, incorporating hydrogen bond donors (hydroxyl, amide N-H) and acceptors (hydroxyl oxygen, amide carbonyl, tertiary amine), suggests a degree of aqueous solubility.[1][2] However, a qualitative assumption is insufficient for scientific applications. Quantitative solubility data is paramount as it directly influences:

-

Bioassay Performance: Inconsistent results in biological screening can often be traced back to poor compound solubility, leading to underestimated potency or misleading structure-activity relationships.[3]

-

Formulation Development: Creating stable, bioavailable formulations for in vivo studies is impossible without precise knowledge of a compound's solubility characteristics across a physiological pH range.[4][5]

-

Reaction Kinetics: In synthetic chemistry, the solubility of reactants in a given solvent system dictates reaction rates and efficiency.

This guide will distinguish between two critical types of solubility: kinetic and thermodynamic . Kinetic solubility is often used for rapid assessment in early discovery, while thermodynamic solubility represents the true equilibrium state and is vital for later-stage development.[3][4]

Physicochemical Foundations of HEP-2-one Solubility

The solubility of HEP-2-one is governed by its molecular structure. Key functional groups dictate its interaction with water and its response to changes in pH.

-

Polar Groups: The hydroxyl (-OH), amide (-C(=O)NH-), and piperazine nitrogens are all polar, capable of forming hydrogen bonds with water, which is the primary driver of its aqueous solubility.[1]

-

Ionization: The piperazine ring contains two nitrogen atoms. While one is part of an amide and is non-basic, the other is a tertiary amine. This amine is basic and can be protonated in acidic conditions. The pKa of this amine is therefore the single most important parameter for predicting its pH-dependent solubility. While the specific pKa for HEP-2-one is not widely published, related compounds like 1-(2-hydroxyethyl)piperazine have two pKa values, and piperazine itself has pKa values of approximately 5.35 and 9.73.[6][7][8] The protonation of the tertiary amine will drastically increase the molecule's affinity for water, thereby increasing its solubility.

The relationship between pH, pKa, and the solubility (S) of a basic compound like HEP-2-one can be described by a derivative of the Henderson-Hasselbalch equation.[9][10][11]

S_total = S_0 * (1 + 10^(pKa - pH))

Where S₀ is the intrinsic solubility of the un-ionized form. This equation underscores the necessity of determining not just a single solubility value, but a complete profile across a range of pH values.[10][12]

Experimental Methodologies for Solubility Determination

A robust solubility assessment involves multiple orthogonal methods. We present protocols for the gold-standard thermodynamic method and a high-throughput kinetic screening method.

Thermodynamic Solubility: The Shake-Flask (OECD 105) Method

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[13][14] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, ensuring a true representation of solubility.[13][15]

Protocol: Shake-Flask Solubility Determination

-

Preparation of Media: Prepare a series of buffered aqueous solutions covering the desired pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0). Ensure buffers have sufficient capacity to resist pH changes upon compound addition.

-

Compound Addition: Add an excess amount of solid HEP-2-one to a series of glass vials, each containing a known volume of a specific pH buffer. A visual excess of solid material must remain to ensure equilibrium is established with the solid phase.[13]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate for a prolonged period, typically 24 to 72 hours, to ensure equilibrium is reached.[3][13] Periodically check samples (e.g., at 24h and 48h) to confirm the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[3]

-

Quantification: Analyze the concentration of HEP-2-one in the clear filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[15][16]

-

Data Analysis: Prepare a calibration curve using stock solutions of known concentrations. Use this curve to determine the concentration of the saturated solutions, which represents the thermodynamic solubility at that specific pH and temperature.

Workflow: Thermodynamic Solubility (Shake-Flask Method)

Sources